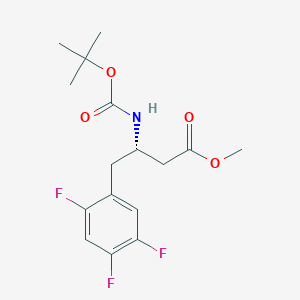

(S)-Methyl 3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butanoate

描述

(S)-Methyl 3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butanoate is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a trifluorophenyl group. This compound is often used in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. The Boc group serves as a protecting group for the amino functionality, allowing for selective reactions to occur at other sites on the molecule.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butanoate typically involves the following steps:

Starting Material: The synthesis begins with a chiral precursor, such as (S)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid.

Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base like triethylamine. This reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Esterification: The carboxylic acid group is then esterified using methanol and a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the production process.

化学反应分析

Types of Reactions

(S)-Methyl 3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butanoate can undergo various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, such as treatment with hydrochloric acid or trifluoroacetic acid, to yield the free amine.

Substitution: The trifluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Deprotection: Hydrochloric acid, trifluoroacetic acid.

Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Major Products

Deprotection: (S)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: (S)-Methyl 3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butanol.

科学研究应用

Intermediate in Drug Synthesis

One of the primary applications of (S)-Methyl 3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butanoate is as an intermediate in the synthesis of Sitagliptin, a widely used medication for type II diabetes management. The compound plays a crucial role in the synthetic pathway leading to Sitagliptin phosphate, which is a dipeptidyl peptidase-4 (DPP-4) inhibitor approved by the FDA for its efficacy in lowering blood sugar levels in diabetic patients .

Quality Control in Pharmaceutical Production

The compound is also utilized in quality control processes for Sitagliptin phosphate. Monitoring impurities during the synthesis of this compound is essential to ensure the quality and efficacy of the final pharmaceutical product. The presence of condensation impurities can significantly affect the quality and safety of Sitagliptin, making this compound vital for maintaining high standards in drug manufacturing .

Role as a Building Block

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing various complex molecules. Its structure allows for further modifications and functionalizations that are critical in developing new compounds with potential therapeutic applications .

Multi-Enzymatic Cascade Systems

Recent research has explored the use of multi-enzyme systems that incorporate this compound in enzymatic cascade reactions. These systems enhance reaction efficiency and selectivity while producing high yields of desired products. Such methodologies are paving the way for more sustainable and efficient synthetic routes in pharmaceutical chemistry .

作用机制

The mechanism of action of (S)-Methyl 3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butanoate largely depends on its role as a synthetic intermediate. When used in drug synthesis, the Boc-protected amino group allows for selective reactions at other functional groups, facilitating the construction of complex molecular architectures. The trifluorophenyl group can enhance the biological activity of the resulting compounds by increasing their lipophilicity and metabolic stability.

相似化合物的比较

Similar Compounds

(S)-Methyl 3-(Boc-amino)-4-phenylbutanoate: Lacks the trifluorophenyl group, making it less lipophilic.

(S)-Methyl 3-(Boc-amino)-4-(3,4-difluorophenyl)butanoate: Contains fewer fluorine atoms, potentially altering its reactivity and biological properties.

(S)-Methyl 3-(Boc-amino)-4-(2,4,6-trifluorophenyl)butanoate: The position of the fluorine atoms differs, which can influence the compound’s electronic properties and reactivity.

Uniqueness

(S)-Methyl 3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butanoate is unique due to the specific arrangement of the trifluorophenyl group, which can significantly impact its chemical reactivity and biological activity. The presence of three fluorine atoms in specific positions enhances its stability and lipophilicity, making it a valuable intermediate in the synthesis of bioactive compounds.

生物活性

(S)-Methyl 3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butanoate is a compound of significant interest in medicinal chemistry, primarily due to its role as an intermediate in the synthesis of pharmacologically active agents, particularly dipeptidyl peptidase IV (DPP-IV) inhibitors. This article explores its biological activity, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C15H18F3N2O4

- Molecular Weight : Approximately 347.33 g/mol

- CAS Number : 1402569-71-4

The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which is commonly used in peptide synthesis to protect amines from unwanted reactions during chemical transformations. The presence of a trifluorophenyl group contributes to its unique properties and biological activity.

The primary biological activity of this compound is associated with its inhibition of DPP-IV. DPP-IV is an enzyme that plays a crucial role in glucose metabolism by degrading incretin hormones, which are responsible for insulin secretion. Inhibition of DPP-IV leads to increased levels of these hormones, thereby enhancing insulin secretion and improving glycemic control in patients with type II diabetes mellitus .

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the use of biocatalysis for the conversion of precursors into the desired amino acid derivative. This method is noted for its efficiency and lower environmental impact compared to traditional chemical synthesis .

Table 1: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate | C11H12F3NO2 | Lacks Boc protection; free amine |

| Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | C11H12F3NO2 | Contains a keto group instead of an amino group |

| Ethyl (S)-3-acetamido-4-(2,4,5-trifluorophenyl)butanoate | C12H14F3N1O2 | Acetamido group instead of Boc |

Case Studies and Research Findings

Research has demonstrated that compounds similar to this compound exhibit significant DPP-IV inhibitory activity. For instance:

- DPP-IV Inhibition Studies : Multiple studies have shown that derivatives containing the trifluorophenyl moiety possess enhanced binding affinity towards DPP-IV compared to their non-fluorinated counterparts. This suggests that the trifluoromethyl groups may contribute positively to the compound's pharmacokinetic properties .

- In Vivo Efficacy : Animal models treated with DPP-IV inhibitors derived from similar structures have reported improved glycemic control and reduced blood glucose levels post-meal .

- Biocatalytic Synthesis : A novel biocatalytic method utilizing recombinant aminopherases has been developed for synthesizing the amino derivative from carbonyl precursors. This method not only enhances yield but also ensures high optical purity of the product .

属性

IUPAC Name |

methyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,4,5-trifluorophenyl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3NO4/c1-16(2,3)24-15(22)20-10(7-14(21)23-4)5-9-6-12(18)13(19)8-11(9)17/h6,8,10H,5,7H2,1-4H3,(H,20,22)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQCBWDBMIXHDN-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)F)F)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1F)F)F)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402569-71-4 | |

| Record name | Methyl (βS)-β-[[(1,1-dimethylethoxy)carbonyl]amino]-2,4,5-trifluorobenzenebutanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VH77XLR6SX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。